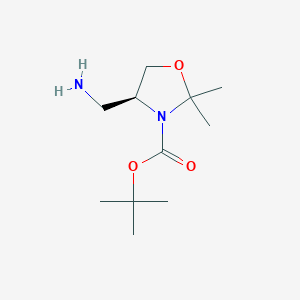

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate

Beschreibung

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative widely used as a synthetic intermediate in medicinal chemistry and enzymology. Key structural features include:

- Oxazolidine core: A five-membered ring containing both oxygen and nitrogen atoms, providing conformational rigidity and stereochemical control.

- tert-Butyl carbamate (Boc) group: A protective group for amines, enhancing solubility and stability during synthetic steps.

- Aminomethyl substituent: A functional handle for further derivatization, enabling coupling reactions or incorporation into larger molecules.

This compound is synthesized from Garner’s aldehyde [(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate] via Grignard addition or epoxidation followed by hydroboration-oxidation . It serves as a critical intermediate in the synthesis of fluorogenic ceramidase substrates (e.g., compound 1 in ), which are used to study sphingolipid metabolism and screen enzyme inhibitors .

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4-(aminomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVMBAOWKUKBRU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)CN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)CN)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate, also known as (S)-N-Boc-4-(aminomethyl)-2,2-dimethyloxazolidine, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.30 g/mol

- CAS Number : 1186497-83-5

Mechanisms of Biological Activity

-

Antioxidant Activity :

- Compounds similar to (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine have demonstrated significant antioxidant properties. For example, derivatives have shown high antioxidant activity in assays such as ABTS and FRAP, which assess the ability to scavenge free radicals and reduce oxidative stress in biological systems .

-

Cholinesterase Inhibition :

- The compound has potential applications in neuroprotection due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease . The inhibition mechanism is characterized as mixed-type reversible inhibition with specific IC50 values indicating potency against these enzymes.

- Kinetic Resolution :

Study on Antioxidant Properties

A study evaluated various oxazolidine derivatives for their antioxidant capabilities. The results indicated that certain modifications to the oxazolidine structure significantly enhanced antioxidant activity, making them potential candidates for therapeutic use in oxidative stress-related diseases .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 5.0 | Antioxidant |

| Compound B | 3.5 | Antioxidant |

| (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine | 4.0 | Antioxidant |

Cholinesterase Inhibition Study

In a comparative study focusing on cholinesterase inhibitors, (S)-tert-butyl 4-(aminomethyl)-2,2-dimethyloxazolidine was found to exhibit significant inhibitory effects on both AChE and BChE.

| Inhibitor | IC50 AChE (µM) | IC50 BChE (µM) |

|---|---|---|

| Tacrine | 1.90 ± 0.16 | 0.084 ± 0.008 |

| (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine | 10.5 ± 1.5 | 8.0 ± 1.0 |

The study concluded that the compound's structure allows it to effectively bind to the active sites of cholinesterases, thus preventing their action on acetylcholine and potentially aiding in cognitive enhancement therapies .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

Recent studies have highlighted the potential of (S)-tert-Butyl 4-(aminomethyl)-2,2-dimethyloxazolidine-3-carboxylate as a precursor in the synthesis of multifunctional agents aimed at treating Alzheimer's disease. It serves as a scaffold for developing compounds that inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Synthesis of Chiral Amines

This compound is also utilized in the synthesis of chiral amines, which are critical intermediates in pharmaceuticals. Its oxazolidine structure allows for the introduction of chirality into synthetic pathways, facilitating the production of biologically active molecules with specific stereochemical configurations. The ability to manipulate its structure makes it a valuable tool in asymmetric synthesis .

Building Block for Complex Molecules

This compound is employed as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives that serve different purposes in chemical research and development. For example, it can undergo transformations to yield other nitrogen-containing heterocycles that are important in medicinal chemistry .

Polymer Chemistry

The compound has also found applications in polymer chemistry, where it can be used to synthesize polymers with specific functionalities. Its ability to form stable linkages allows it to act as a cross-linking agent or a modifier in polymer formulations, enhancing material properties for various applications .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The following table summarizes structurally related oxazolidine derivatives and their distinguishing features:

Functional Group Reactivity

- Aminomethyl vs. Hydroxymethyl: The aminomethyl group enables nucleophilic substitution or acylation (e.g., palmitoylation in ), whereas the hydroxymethyl derivative (CAS 108149-63-9) is more suited for oxidation or protection strategies .

- Ethynyl Substituents : Ethynyl derivatives (e.g., CAS 127589-93-9 analogues) participate in click chemistry or cross-coupling, expanding applications in drug discovery .

Physical and Spectral Properties

- NMR Data: The aminomethyl compound exhibits distinct $^1$H NMR signals (e.g., δ 3.80–4.40 ppm for oxazolidine protons) compared to the hydroxymethyl analog (δ 3.73–4.22 ppm) .

- Optical Rotation : Enantiomeric purity is confirmed via polarimetry, with specific rotations varying by substituent (e.g., +5.81° for benzyloxy derivatives in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.